![molecular formula C17H11N3O3S B5565452 2-methoxy-4-(3-nitrophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B5565452.png)
2-methoxy-4-(3-nitrophenyl)-6-(2-thienyl)nicotinonitrile
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Description
2-methoxy-4-(3-nitrophenyl)-6-(2-thienyl)nicotinonitrile, also known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
A derivative of 2-methoxy-4-(3-nitrophenyl)-6-(2-thienyl)nicotinonitrile, specifically 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile (W-NO2), has been synthesized and characterized for its application in dye-sensitized solar cells (DSSCs). This compound, when used as a co-sensitizer dye in DSSCs, demonstrated a molar extinction coefficient significantly higher than that of the commonly used N719 dye. The co-sensitized DSSC device exhibited a 1.78 times better efficiency compared to devices based solely on N719. This suggests the potential of this compound's molecular architecture to enhance spectral coverage and overall efficiency in DSSC applications (Hemavathi B. et al., 2019).
Photophysical Studies
Another derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized and subjected to detailed spectroscopic, crystal structure, DFT, and photophysical studies. The research aimed to explore its potential as a blue light-emitting material. The compound displayed promising absorption and fluorescence properties, with positive solvatochromic effects observed upon varying solvent polarity from non-polar to polar. This indicates its utility in applications requiring materials that emit blue light or have specific photophysical behaviors (T. N. Ahipa et al., 2014).
Corrosion Inhibition
Pyridine derivatives, including 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile (ADP) and 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (AMP), have been studied for their adsorption and inhibitory effects on steel corrosion in hydrochloric acid. ADP, in particular, showed an inhibition efficiency of 90.24% at a concentration of 200 mg/L, highlighting the potential of these compounds as effective corrosion inhibitors for industrial applications (K. R. Ansari et al., 2015).
Anticancer Activity
Research on nicotinonitrile derivatives, including the synthesis and cytotoxicity of new series of nicotinonitriles and their furo[2,3-b]pyridine derivatives bearing a thiophene substituent, has shown promising results against various tumor cell lines. Some compounds exhibited cytotoxicity with IC50 values of < 20 µM, indicating their potential as anticancer agents (M. Ibrahim et al., 2018).
properties
IUPAC Name |
2-methoxy-4-(3-nitrophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-23-17-14(10-18)13(9-15(19-17)16-6-3-7-24-16)11-4-2-5-12(8-11)20(21)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPYYEMFSRYFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(3-nitrophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile |
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